Product packaging for DL-9-Anthrylalanine(Cat. No.:)

DL-9-Anthrylalanine

Cat. No.: B1258518
M. Wt: 265.31 g/mol
InChI Key: FDEWJJWPQXUJDU-NSHDSACASA-N
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Description

Significance of Aromatic Amino Acid Derivatives in Advanced Chemical Systems Research

Aromatic amino acids, including phenylalanine, tryptophan, and tyrosine, are fundamental building blocks of proteins, contributing to their structure and function. nih.gov Their derivatives, both natural and synthetic, are of paramount importance in advanced chemical systems research. frontiersin.orgresearchgate.net These derivatives serve as crucial components in a wide array of applications, from the development of pharmaceuticals to the creation of novel biomaterials. acs.orgrsc.org

In the realm of chemical biology, the modification of aromatic amino acid residues in peptides offers a powerful strategy for introducing new functionalities. researchgate.net This can include the attachment of fluorescent probes for imaging, the introduction of reactive groups for bioconjugation, or the alteration of peptide conformation and stability. researchgate.net The ability to incorporate non-canonical amino acids with unique aromatic side chains, such as DL-9-Anthrylalanine, into proteins allows for the investigation of protein structure and dynamics in ways not possible with the 20 canonical amino acids. beilstein-institut.de

In materials science, aromatic amino acid derivatives are utilized as building blocks for self-assembling systems, such as organogels and hydrogels. rsc.orgrsc.org The aromatic moieties can engage in π-π stacking interactions, which, in concert with hydrogen bonding from the amino acid backbone, drive the formation of ordered supramolecular structures. rsc.org These materials have potential applications in drug delivery, tissue engineering, and environmental remediation. rsc.orgrsc.org

Overview of Anthracene (B1667546) Fluorophores in Contemporary Research Applications

Anthracene and its derivatives are a well-established class of fluorophores known for their excellent photoluminescence properties and chemical stability. rroij.com These characteristics make them highly valuable in a variety of research applications. The large, planar, and conjugated π-system of the anthracene nucleus provides a foundation for robust photophysical and photochemical behavior, including strong absorption and emission spectra and high fluorescence quantum yields. mdpi.com

Anthracene-based fluorophores are extensively used as fluorescent probes and sensors in chemistry, biology, and materials science. rroij.commdpi.com Their fluorescence can be sensitive to the local environment, making them effective reporters of polarity, viscosity, and the presence of specific analytes. mdpi.com For instance, the fluorescence of some anthracene derivatives can be quenched or enhanced upon binding to metal ions or other molecules, forming the basis for chemosensors. rroij.com

In materials science, the anthracene chromophore is a key component in the development of organic light-emitting diodes (OLEDs), photochromic materials, and optical switches. rroij.comacs.org The ability of anthracene to undergo [4+4] photodimerization upon exposure to UV light is a particularly useful property that can be exploited to create photoresponsive materials. rsc.orgmdpi.com This reversible dimerization can induce changes in the material's structure and properties, such as the disassembly of a hydrogel. rsc.org Furthermore, the incorporation of anthracene into polymers and other materials can enhance their thermal and photochemical stability.

Rationale for Investigating this compound: Addressing Specific Research Challenges

The investigation of this compound is driven by the desire to combine the advantageous properties of both amino acids and anthracene fluorophores into a single, versatile molecule. This unique combination allows researchers to address specific challenges in both chemical biology and materials science.

In chemical biology , a primary challenge is the development of probes that can be site-specifically incorporated into biomolecules to report on their structure, dynamics, and interactions. This compound, as an amino acid, can be incorporated into peptides and proteins using standard solid-phase peptide synthesis (SPPS) techniques. ijirset.comthermofisher.com Once incorporated, the anthracene moiety serves as a fluorescent reporter. Its fluorescence properties, such as intensity and lifetime, can be sensitive to the local environment within the biomolecule, providing insights into protein folding, conformational changes, and binding events. nih.gov The quenching of anthracene fluorescence by specific DNA sequences, for example, provides a tool to study protein-DNA interactions. rroij.com

Another challenge is the creation of biocompatible materials for applications such as 3D cell culture and drug delivery. Amino acids and short peptides functionalized with anthracene can self-assemble into hydrogels. rsc.org The photo-induced dimerization of the anthracene groups can be used to control the disassembly of these gels, allowing for the spatiotemporal release of encapsulated cells or drugs. rsc.org

In materials science , there is a continuous search for new building blocks for functional supramolecular materials. The combination of the hydrogen-bonding capabilities of the amino acid backbone and the π-stacking potential of the anthracene ring in this compound makes it an excellent candidate for the construction of self-assembled materials with well-defined nanostructures. rsc.orgrsc.org The inherent fluorescence of the anthracene unit also provides a means to characterize these materials and probe their assembly and disassembly processes.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is focused on elucidating its fundamental properties and exploring its potential applications. The key objectives of this research can be summarized as follows:

Synthesis and Characterization: Developing efficient synthetic routes for this compound and its derivatives. oup.com A primary objective is to thoroughly characterize its photophysical properties, including its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvent environments. mdpi.com

Biomolecular Incorporation and Probing: Investigating the incorporation of this compound into peptides and proteins and studying the impact of this modification on the structure and function of the biomolecule. ijirset.comscripps.edu A major goal is to utilize the fluorescent properties of the incorporated anthryl group to probe biological processes such as protein folding, enzyme activity, and molecular recognition. ijirset.com

Supramolecular Assembly and Materials Development: Exploring the self-assembly of this compound and its derivatives into supramolecular structures such as hydrogels and organogels. rsc.orgrsc.org The objective is to understand the relationship between the molecular structure of the building blocks and the morphology and properties of the resulting materials. This includes investigating their response to external stimuli, such as light. rsc.org

Sensing Applications: Designing and synthesizing novel chemosensors and biosensors based on the fluorescence quenching or enhancement of this compound-containing systems in the presence of specific analytes, such as metal ions, anions, or biomolecules. rroij.commdpi.com

By pursuing these objectives, researchers aim to establish this compound as a valuable tool in the molecular toolbox for both chemical biologists and materials scientists, enabling new avenues of investigation and the development of advanced functional systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B1258518 DL-9-Anthrylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(2S)-2-(anthracen-9-ylamino)propanoic acid

InChI

InChI=1S/C17H15NO2/c1-11(17(19)20)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,18H,1H3,(H,19,20)/t11-/m0/s1

InChI Key

FDEWJJWPQXUJDU-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

CC(C(=O)O)NC1=C2C=CC=CC2=CC3=CC=CC=C31

Synonyms

9-anthrylalanine
9antAla

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dl 9 Anthrylalanine

General Synthetic Routes to Anthryl-Containing Amino Acids

The synthesis of amino acids bearing an anthryl group, such as DL-9-Anthrylalanine, can be achieved through established and innovative organic chemistry methods. These approaches are fundamental to accessing this class of specialized amino acids for various research applications.

Conventional Organic Synthesis Approaches

Traditional methods for synthesizing unnatural amino acids often serve as the foundation for producing anthryl-containing variants. semanticscholar.org These methods can be adapted to introduce the bulky anthranyl group. A common strategy involves the alkylation of a malonic ester derivative. For instance, the synthesis of this compound can be initiated from diethyl acetamidomalonate. oup.com

A typical synthetic sequence is outlined below:

StepReactantsConditionsProduct
1Diethyl acetamidomalonate, Sodium ethoxideDry ethanol (B145695)Sodio acetamidomalonic ester
29-(Chloromethyl)anthraceneDry ethanol, RefluxDiethyl 2-acetamido-2-((anthracen-9-yl)methyl)malonate
3Hydrochloric acidRefluxThis compound hydrochloride
4Base (e.g., NaOH)NeutralizationThis compound

This route provides the racemic mixture (DL-form) of the amino acid. While effective, conventional methods can sometimes be lengthy and may require purification at multiple stages to remove byproducts and unreacted starting materials. semanticscholar.org

Stereoselective Synthesis Considerations for Anthrylalanine

Producing enantiomerically pure forms of anthrylalanine (either D- or L-isomers) requires stereoselective synthesis strategies. beilstein-journals.orgrsc.orgthieme.de This is crucial for applications where specific stereochemistry is required, such as in the synthesis of biologically active peptides.

One approach to obtaining optically active 9-anthrylalanine involves the resolution of a racemic mixture. oup.com For example, the acetylated racemic mixture (Ac-DL-9-antAla-OH) can be treated with a chiral resolving agent, such as l-ephedrine. oup.com This forms diastereomeric salts that can be separated by fractional crystallization due to their different solubilities. Subsequent hydrolysis of the separated diastereomers yields the individual D- and L-enantiomers of the acetylated amino acid, which can then be de-acetylated to give the free amino acid. oup.com

More advanced stereoselective methods may involve asymmetric synthesis, where a chiral auxiliary or catalyst is used to direct the formation of one enantiomer over the other. mdpi.comnih.gov These methods offer the advantage of directly producing the desired stereoisomer, potentially with higher efficiency and enantiomeric purity compared to classical resolution.

Advanced Synthetic Methodologies for this compound

Modern synthetic chemistry offers sophisticated techniques for the preparation and incorporation of unnatural amino acids like this compound into more complex molecular structures. These advanced methods provide greater control over the final product and enable the creation of novel biomolecules.

Orthogonal Synthesis Techniques for Multi-Functionalized Constructs

Orthogonal synthesis strategies are pivotal for the construction of complex molecules bearing multiple functional groups. pnas.orgfrontiersin.orgresearchgate.net This approach relies on the use of protecting groups that can be removed under specific conditions without affecting other protecting groups on the molecule. sigmaaldrich.comd-nb.info This allows for the sequential and site-specific modification of a molecule.

In the context of this compound, orthogonal synthesis can be used to create derivatives with additional functionalities. For example, a research effort described the synthesis of a versatile building block for dual functionalization of targeting vectors, which could be adapted for anthrylalanine derivatives. researchgate.net Such a building block might incorporate a click-chemistry handle or a radionuclide chelator alongside the anthryl group, enabling the creation of multimodal imaging agents or targeted therapeutics. researchgate.net The use of orthogonal protecting groups like Fmoc, Boc, Dde, and Mtt allows for the selective deprotection and functionalization of different sites on the amino acid or peptide scaffold. sigmaaldrich.com

Solid-Phase Peptide Synthesis (SPPS) Incorporating Anthrylalanine Derivatives

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a peptide chain attached to a solid support. bachem.combiotage.comvapourtec.combeilstein-journals.org Unnatural amino acids, including fluorescent ones like 9-anthrylalanine, can be incorporated into peptides using this method. wpi.eduwpi.edu

The process involves anchoring the C-terminal amino acid to a resin and then sequentially adding protected amino acids. For the incorporation of 9-anthrylalanine, an Fmoc-protected version (Fmoc-L-9-Anthrylalanine) is commonly used in the popular Fmoc/tBu SPPS strategy. creative-peptides.com

General SPPS Cycle for Incorporating Fmoc-L-9-Anthrylalanine:

StepDescriptionReagents
1. DeprotectionRemoval of the Fmoc group from the N-terminus of the growing peptide chain.20% Piperidine in DMF
2. WashingRemoval of excess reagents and byproducts.DMF, DCM
3. CouplingActivation and coupling of the next amino acid (e.g., Fmoc-L-9-Anthrylalanine).Coupling agents (e.g., HATU, HBTU), Base (e.g., DIPEA)
4. WashingRemoval of excess reagents and byproducts.DMF, DCM

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., TFA). beilstein-journals.org The use of cell-free protein synthesis (CFPS) systems also presents a powerful platform for incorporating unnatural amino acids into proteins, overcoming limitations of in vivo systems such as cell membrane permeability and toxicity. nih.govfrontiersin.org

Design and Synthesis of Functionalized this compound Analogs

The anthracene (B1667546) moiety of this compound can be further modified to create a range of functionalized analogs with tailored properties. colab.ws These modifications can enhance its utility as a probe or introduce new functionalities.

For example, derivatives of anthracene-9,10-dione have been synthesized for various applications, and similar strategies could be applied to modify the anthryl group of the amino acid. nih.gov The introduction of substituents onto the anthracene ring can alter its photophysical properties, such as its absorption and emission wavelengths, or its sensitivity to the local environment.

The synthesis of such analogs might involve:

Electrophilic Aromatic Substitution: Introducing groups like nitro or halogen onto the anthracene ring, which can then be further converted to other functional groups.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki or Sonogashira couplings can be used to attach new carbon-based substituents.

Functionalization of the Amino or Carboxyl Group: Standard peptide chemistry techniques can be used to modify the amino or carboxyl termini of the amino acid itself, for example, by attaching linkers or other reporter molecules.

The development of these functionalized analogs expands the toolkit available to researchers for studying biological systems with high precision. rsc.org

Chemical Modifications for Tuned Photophysical Responses

The anthracene group in this compound is a fluorophore, a molecule that can re-emit light upon light excitation. The specific wavelengths of light it absorbs and emits, as well as the efficiency of this emission, can be altered through chemical modifications. This process, known as photophysical tuning, allows researchers to create derivatives of this compound with optical properties tailored for specific applications. uef.firsc.org

The principles of such tuning are well-established in the chemistry of fluorescent molecules. beilstein-journals.orgmdpi.com Modifications typically involve adding different chemical groups (substituents) to the aromatic rings of the anthracene core. The electronic nature of these substituents directly influences the energy levels of the fluorophore, thereby changing its absorption and emission characteristics. beilstein-journals.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can be added to the anthracene ring. These groups tend to increase the electron density of the conjugated system, which typically lowers the energy gap between the ground and excited states. This results in a "redshift," where both the maximum absorption (λmax) and emission (λem) wavelengths are shifted to longer, more energetic wavelengths. beilstein-journals.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic system. This generally increases the energy gap, causing a "blueshift" to shorter wavelengths.

Heavy Atom Effect: Introducing heavy atoms like bromine or iodine can influence the rate of intersystem crossing, a process where the molecule transitions from a fluorescent singlet state to a non-fluorescent (or phosphorescent) triplet state. This can decrease the fluorescence quantum yield (the efficiency of fluorescence) while potentially increasing the generation of singlet oxygen, a property useful in photodynamic therapy. rsc.org

The following table outlines potential modifications to the anthryl moiety and their predicted effects on its photophysical properties, based on established chemical principles.

Modification TypeExample SubstituentPredicted Effect on λmax and λemPredicted Effect on Fluorescence Quantum Yield (ΦF)
Electron-Donating GroupMethoxy (-OCH₃)Redshift (shift to longer wavelength)May increase or decrease depending on structure
Electron-Withdrawing GroupNitro (-NO₂)Blueshift (shift to shorter wavelength)Often decreases due to alternative de-excitation pathways
Extended ConjugationPhenyl (-C₆H₅)RedshiftGenerally decreases
Heavy AtomBromine (-Br)Minimal shiftSignificantly decreases

Integration into Peptide and Protein Frameworks for Research Tools

The unique fluorescent properties of this compound make it an effective probe when incorporated into peptides and proteins. Its presence allows researchers to study molecular structure, interactions, and dynamics.

Conformational and Self-Assembly Studies: The anthracene group's fluorescence is sensitive to its local environment. This property has been exploited by incorporating 9-anthrylalanine into cyclic peptides to study their conformation in solution. oup.com For instance, the synthesis of cyclo(D-9-anthrylalanine)₂ allowed for conformational analysis using fluorescence spectroscopy. oup.com Furthermore, cyclic hexapeptides containing D-anthrylalanine have been shown to self-assemble into peptide nanotubes. nih.govresearchgate.net In these structures, the aromatic side chains align along the nanotube, creating systems with potential applications in molecular electronics. researchgate.net

Probes for Diagnostics and Therapeutics: A significant application of 9-anthrylalanine is in the development of agents for medical imaging and therapy. Researchers have improved prostate-specific membrane antigen (PSMA)-targeting molecules by replacing the 2-naphthylalanine residue with 9-anthrylalanine. researchgate.netnih.gov This single amino acid substitution was found to enhance the binding affinity of the agent to PSMA, which is overexpressed on prostate cancer cells. researchgate.netnih.gov The resulting molecules, when labeled with radioisotopes like Gallium-68 or Lutetium-177, demonstrate higher and more sustained uptake in tumors, making them promising candidates for both cancer diagnosis (via PET imaging) and targeted radiotherapy. researchgate.net

Tracer CompoundKey ModificationFindingResearch Application
[⁶⁸Ga]Ga-HTK03141Contains a 9-anthrylalanine moietyShowed enhanced PSMA binding affinity and higher tumor uptake compared to the 2-naphthylalanine version. researchgate.netProstate Cancer Imaging (PET)
[¹⁷⁷Lu]Lu-HTK03121Combines a 9-anthrylalanine linker with an albumin-binding motifAchieved extremely high and sustained uptake in tumor xenografts. researchgate.netTargeted Radiotherapy

Challenges in Protein Integration: While 9-anthrylalanine is readily used in solid-phase peptide synthesis, its incorporation into larger proteins using cellular machinery presents challenges. capes.gov.brnih.govnih.gov The ribosome, the cell's protein synthesis factory, has specific substrate requirements and may reject bulky, non-natural amino acids like 9-anthrylalanine. beilstein-institut.de However, specialized techniques such as cell-free protein synthesis systems and genetic code expansion can overcome this limitation, enabling the site-specific incorporation of such fluorescent amino acids into proteins for advanced research applications. acs.orgresearchgate.netresearchgate.net

Chiral Properties and Enantioselective Studies of Anthrylalanines

Enantiomerism in Amino Acid Derivatives and its Research Implications

Most amino acids, with the exception of glycine, are chiral molecules, meaning they can exist in two mirror-image forms that are non-superimposable on each other. cambridge.orgwikipedia.orgwikipedia.org These two forms are known as enantiomers, typically designated as L- and D-forms. cambridge.orgwikipedia.org In the biological world, there is a strong preference for the L-enantiomer of amino acids, which are the exclusive building blocks of proteins in most living organisms. cambridge.orgacs.org This inherent biological preference underscores the significance of chirality in the life sciences. The distinct three-dimensional arrangement of atoms in enantiomers leads to different interactions with other chiral molecules, such as enzymes, receptors, and other proteins. pharmtech.comnih.gov

The implications of this stereospecificity are profound in research, particularly in pharmaceutical and biochemical fields. The biological activity of a chiral molecule, including its therapeutic effects and toxicity, can be dramatically different between its enantiomers. nih.govchemistryworld.com One enantiomer of a drug might be pharmacologically active (the eutomer), while the other could be inactive or even cause adverse effects (the distomer). nih.gov Consequently, the ability to synthesize or separate and analyze specific enantiomers of amino acid derivatives is crucial for developing safer and more effective drugs, understanding biological processes, and creating novel biomaterials. acs.orgmdpi.com

For amino acid derivatives like DL-9-Anthrylalanine, which incorporates a bulky, fluorescent anthryl group, the study of its enantiomers opens up possibilities for use as chiral probes in biological systems, in the development of unique peptide structures, and as components in materials with specific optical properties. oup.comacs.orgwiley-vch.de The synthesis of such non-natural amino acids in a laboratory setting typically results in a racemic mixture, which is an equal mixture of both the D- and L-enantiomers. cambridge.org Therefore, the development of methods to separate these enantiomers (chiral resolution) is a critical step to harness their specific properties for advanced research applications. pharmtech.comchiralpedia.com

Chiral Resolution Techniques for this compound

The separation of the racemic mixture of this compound into its constituent D- and L-enantiomers is essential for studying their individual properties and potential applications. Various techniques have been developed for the chiral resolution of amino acids and their derivatives, falling into several main categories.

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful and widely used for the separation of enantiomers. chiralpedia.comnumberanalytics.com These methods rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). chiralpedia.commerckmillipore.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations in analytical and preparative scales. chiralpedia.commerckmillipore.comhplc.eu The principle involves passing the racemic mixture (mobile phase) through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. merckmillipore.comnih.gov

A variety of CSPs are commercially available, broadly classified into types such as Pirkle-type, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrin-based phases. merckmillipore.comnih.govresearchgate.net For instance, Pirkle-type phases, like those based on 3,5-dinitrobenzoyl phenylglycine, are known as π-acceptor CSPs and are effective for a wide range of compounds. hplc.eu Polysaccharide-based CSPs, often coated or immobilized on a silica (B1680970) support, provide excellent enantioselectivity for a broad array of chiral compounds through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions. nih.govhplc.eu The selection of the appropriate CSP and mobile phase is critical for achieving successful separation. hplc.euresearchgate.net

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

CSP TypeChiral Selector ExampleTypical Applications
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineAromatic compounds, amides, esters
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Broad range of chiral compounds
Macrocyclic GlycopeptideTeicoplaninAmino acids, peptides
Cyclodextrin-basedBeta-cyclodextrinHydrocarbons, steroids, heterocycles merckmillipore.com

This table presents examples of common CSPs and is not exhaustive.

Capillary Electrophoresis (CE) offers a high-efficiency, low-sample-consumption alternative for chiral separations. chromatographyonline.commdpi.com In CE, separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). chromatographyonline.com For chiral separations, a chiral selector is added to the BGE. chromatographyonline.commdpi.com

The separation mechanism in chiral CE is based on the differential binding affinity of the enantiomers with the chiral selector, which results in different electrophoretic mobilities. chromatographyonline.com Common chiral selectors used in CE include cyclodextrins, macrocyclic antibiotics, chiral crown ethers, and chiral ligand-exchange complexes. chromatographyonline.commdpi.com For amino acid derivatives, chiral ligand-exchange CE (CLE-CE) is particularly effective. This method involves the formation of transient diastereomeric complexes between the analyte enantiomers, a metal ion (like Cu(II)), and a chiral ligand, leading to their separation. chromatographyonline.comdergipark.org.tr The versatility of CE allows for rapid method development by simply changing the type and concentration of the chiral selector in the BGE. chromatographyonline.com

Classical Diastereomeric Salt Formation for Resolution

One of the oldest and most industrially applied methods for chiral resolution is the formation of diastereomeric salts. chiralpedia.comlibretexts.orgadvanceseng.com This technique is particularly suitable for racemic compounds that are acidic or basic, such as amino acids. pharmtech.comlibretexts.org The process involves reacting the racemic mixture of this compound with an enantiomerically pure chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts. libretexts.orglibretexts.org

For example, racemic DL-9-acetylanthrylalanine can be resolved by reacting it with an optically pure base like l-ephedrine. oup.com This reaction produces two diastereomeric salts: (D-9-acetylanthrylalanine · l-ephedrine) and (L-9-acetylanthrylalanine · l-ephedrine). Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org After separation, the pure enantiomer of the amino acid derivative is recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. libretexts.orglibretexts.org A study successfully used l-ephedrine to resolve Ac-DL-antAla-OH, precipitating the Ac-D-antAla-OH · l-ephedrine complex from an ethanol (B145695) solution. oup.com

Table 2: Example of Diastereomeric Salt Resolution

Racemic MixtureChiral Resolving AgentDiastereomeric Salts FormedSeparation Method
Ac-DL-9-Anthrylalanine oup.coml-ephedrine oup.com(Ac-D-9-Anthrylalanine • l-ephedrine) and (Ac-L-9-Anthrylalanine • l-ephedrine)Fractional Crystallization oup.com

This table illustrates the principle of diastereomeric salt formation for a derivative of this compound.

Kinetic Resolution Approaches

Kinetic resolution is a method based on the different reaction rates of two enantiomers with a chiral catalyst or reagent. pharmtech.combeilstein-journals.org One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. beilstein-journals.orgresearchgate.net A major limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net

Enzymes are highly effective catalysts for kinetic resolutions due to their high enantioselectivity. mdpi.comnih.gov Lipases, for example, are commonly used for the resolution of racemic esters or alcohols. mdpi.comresearchgate.net In the context of an amino acid derivative like this compound, an enzymatic kinetic resolution could involve the selective hydrolysis of an ester derivative of one enantiomer, leaving the other enantiomer's ester unreacted.

A more advanced approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.netnih.gov This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, pure enantiomer. researchgate.netnih.gov This process typically involves a combination of an enantioselective enzyme and a chemical racemization catalyst. nih.gov While specific DKR studies on this compound are not widely documented, it represents a powerful potential strategy for its efficient, high-yield resolution. princeton.edursc.org

Spectroscopic Characterization and Photophysical Mechanisms

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Confirming the precise molecular structure of DL-9-Anthrylalanine requires techniques that go beyond simple identification, offering detailed insights into its atomic arrangement and molecular integrity.

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like this compound in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular framework can be assembled.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the alanine (B10760859) backbone and the anthracene (B1667546) ring. The aromatic protons of the anthracene group would appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The single proton on the C10 position of the anthracene ring is often the most downfield. The protons on the alanine portion—the alpha-proton (α-H) and the beta-protons (β-H₂)—would appear further upfield. The α-H is adjacent to both the amino and carboxylic acid groups, while the β-protons are adjacent to the bulky anthracene ring.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The numerous carbons of the anthracene ring would produce a cluster of signals in the aromatic region (120-135 ppm). Key signals for the alanine backbone include the carbonyl carbon (C=O) at the most downfield position (>170 ppm), the alpha-carbon (Cα), and the beta-carbon (Cβ). The specific chemical shifts provide unambiguous confirmation of the covalent structure.

Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts

The following table contains estimated chemical shift (δ) values based on the known structure of this compound and typical values for similar chemical environments. Actual experimental values may vary based on solvent and other conditions.

Atom TypeEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
Anthracene Aromatic (C-H)7.5 - 8.5120 - 135
Alanine α-H~4.0~55
Alanine β-H₂~3.5~35
Carboxyl (C=O)->170

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. For this compound (molecular formula C₁₇H₁₅NO₂), the calculated molecular weight is approximately 265.31 g/mol . smolecule.comchemimpex.com

In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the primary observation would be the molecular ion peak. Depending on the conditions, this would appear as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 266.32 or the deprotonated molecule [M-H]⁻ at m/z 264.30. High-resolution mass spectrometry can confirm the elemental composition with high precision, distinguishing it from other compounds with the same nominal mass.

Photophysical Behavior of this compound and its Derivatives

The photophysical properties of this compound are dominated by its anthracene chromophore. This polycyclic aromatic hydrocarbon is well-known for its strong ultraviolet absorption and characteristic blue fluorescence, making it an excellent fluorescent probe. chemimpex.comchemimpex.comchemimpex.com

Absorption: The UV-visible absorption spectrum of this compound is characterized by the S₀ → S₁ electronic transition of the anthracene moiety. This typically appears as a series of well-defined vibronic bands in the wavelength range of approximately 340 nm to 390 nm. The exact positions and intensities of these peaks can be subtly influenced by the solvent environment.

Fluorescence: Upon excitation into its absorption bands, this compound exhibits strong fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum, displaying a similar vibronic structure. The fluorescence emission occurs at longer wavelengths than the absorption, usually in the range of 400 nm to 450 nm, which corresponds to the blue region of the visible spectrum. This inherent fluorescence is the basis for its use in labeling peptides and proteins to study their structure and interactions. smolecule.com

Interactive Data Table: Typical Spectroscopic Properties of 9-Substituted Anthracene Chromophores

This table presents typical wavelength ranges for the absorption and fluorescence maxima of compounds containing the 9-substituted anthracene chromophore.

PropertyWavelength Range (nm)Spectral Region
Absorption Maximum (λ_abs)340 - 390Ultraviolet A (UVA)
Fluorescence Maximum (λ_em)400 - 450Violet-Blue

Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Anthracene and many of its derivatives are known for their high quantum yields, often approaching 1.0 (or 100%) in non-polar solvents, indicating that fluorescence is the dominant relaxation pathway for the excited state. The quantum yield of this compound is a critical parameter for its application as a fluorescent probe, as a higher value leads to a brighter signal.

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the fluorescence maximum. For anthracene derivatives, the Stokes shift is typically moderate. A larger Stokes shift is often desirable in fluorescence applications, as it facilitates the separation of the emission signal from scattered excitation light, improving the signal-to-noise ratio. The Stokes shift for this compound would be calculated as the difference between its main absorption and emission peaks (λ_em - λ_abs).

Time-resolved fluorescence spectroscopy is used to measure the average time a molecule spends in the excited state before returning to the ground state—a parameter known as the fluorescence lifetime (τ_F). This technique provides valuable information about the excited-state dynamics and the molecule's interaction with its local environment.

For many simple anthracene derivatives in solution, the fluorescence decay is often described by a single-exponential function, with lifetimes typically in the range of a few nanoseconds (e.g., 1-10 ns). The lifetime can be influenced by factors such as solvent, temperature, and the presence of quenching agents. Measuring the fluorescence lifetime of this compound when incorporated into a larger biomolecule can reveal information about conformational changes or binding events that alter the environment of the anthracene probe.

Solvent Effects on Photophysical Characteristics and Mechanistic Studies

The photophysical properties of anthracene derivatives, such as this compound, are highly sensitive to the polarity and viscosity of the solvent. While specific data for this compound is limited, studies on analogous compounds like 9-aminoanthracene provide valuable insights. For instance, 9-aminoanthracene in methanol exhibits a fluorescence emission maximum at 510 nm with a quantum yield of 19%. This behavior is a consequence of the interaction between the solvent molecules and the excited state of the fluorophore.

In general, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield of anthracene derivatives. This is often attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway for the excited state. Conversely, in more viscous solvents, the fluorescence lifetime of these compounds tends to be higher. This is because the increased viscosity restricts the molecular motions required for non-radiative decay processes, thereby favoring fluorescence emission.

The absorption and emission spectra of anthracene derivatives typically display characteristic vibronic structures. The position of these bands can be influenced by the solvent, although significant solvatochromic shifts are not always observed. The extent of these shifts depends on the change in dipole moment of the fluorophore upon excitation.

To illustrate the solvent-dependent photophysical properties, the following table presents data for a representative anthracene derivative, 9-(N,N-dimethylamino)anthracene, which serves as a model for understanding the behavior of this compound.

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
CyclohexaneData not availableData not available
AcetonitrileLowerData not available
MethanolData not availableData not available
WaterHigher than in MethanolData not available
Ethylene GlycolHigherHigher
GlycerolHigherHigher

Note: The data in this table is based on trends observed for 9-(N,N-dimethylamino)anthracene and is intended to be illustrative of the expected behavior for this compound.

Chemically Induced Fluorescence Modulation Research

The fluorescence of this compound can be modulated by the presence of other chemical species, a phenomenon that forms the basis for its use in developing fluorescent sensors. This modulation can manifest as either a decrease (quenching) or an increase (enhancement) in fluorescence intensity.

Quenching Mechanisms and Research Applications

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.

Anthracene derivatives are known to have their fluorescence quenched by various analytes, particularly metal ions. For example, metal ions such as Cu²⁺, Ni²⁺, Fe³⁺, and Hg²⁺ are effective quenchers of fluorescence for many organic fluorophores. The quenching mechanism often involves electron transfer from the excited fluorophore to the metal ion. This property can be exploited to develop "turn-off" fluorescent sensors for the detection of these metal ions. While specific studies on this compound are not extensively documented, its anthracene core suggests a high susceptibility to quenching by such species.

The efficiency of quenching can be quantified by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. This relationship allows for the quantitative determination of the analyte of interest.

Enhancement Phenomena for Sensing Probe Development

In contrast to quenching, fluorescence enhancement involves an increase in the fluorescence intensity of a probe upon interaction with an analyte. This "turn-on" response is highly desirable for sensing applications as it provides a positive signal against a low background.

Fluorescence enhancement can be triggered by several mechanisms. One common mechanism is the restriction of intramolecular motion. Many fluorophores have rotatable bonds that allow for non-radiative decay pathways. Upon binding to an analyte, the rotation around these bonds can be hindered, which closes the non-radiative channels and leads to an increase in fluorescence quantum yield.

For amino acid-based fluorophores like this compound, binding to macromolecules such as proteins or DNA can induce significant fluorescence enhancement. When the anthryl moiety of this compound is incorporated into a more rigid environment, such as the hydrophobic pocket of a protein, its fluorescence is expected to increase. This is due to the reduced rotational freedom and protection from solvent-induced quenching. This phenomenon is the basis for using fluorescent amino acids as probes to study protein conformation, folding, and ligand binding. For example, the fluorescence of 8-anilino-1-naphthalenesulfonic acid (ANS), a compound with similar properties, is significantly enhanced upon binding to the external sites of proteins nih.gov.

The development of "turn-on" fluorescent probes based on this compound could enable the sensitive detection of various biomolecules and provide insights into complex biological processes.

Advanced Analytical and Sensing Applications in Research

DL-9-Anthrylalanine as a Fluorescent Probe in Model Systems

The intrinsic fluorescence of the anthracene (B1667546) moiety makes this compound a valuable component for creating fluorescent probes. wikipedia.org Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity, wavelength, or lifetime) upon interaction with a specific analyte, enabling its detection and quantification. nih.gov The amino acid backbone of this compound allows for its straightforward incorporation into peptide chains, providing a scaffold to build probes with high specificity. mdpi.comnih.gov

The design of fluorescent probes often involves integrating a recognition element (receptor) with a signaling element (fluorophore). In derivatives of this compound, the anthracene group serves as the fluorophore, while the peptide backbone or other appended chemical groups can be engineered to selectively bind target analytes. nih.govrsc.org

Fluorescent probes are powerful tools for detecting small molecules, which are crucial in diagnostics, environmental monitoring, and tracking biological processes. mdpi.comnih.gov Peptide-based sensors, for instance, can be designed to selectively bind small molecules, inducing a conformational change that alters the fluorescence of a tethered or incorporated fluorophore. rsc.org

While specific probes for small molecules directly using this compound are not extensively documented, its structure is well-suited for such applications. The anthracene group provides a strong fluorescent signal that is sensitive to its local environment. By incorporating this compound into a peptide sequence that has a specific binding pocket for a small molecule, a sensor can be constructed. Upon the small molecule binding, the environment around the anthracene moiety could change, leading to a detectable "turn-on" or "turn-off" fluorescent response. nih.gov This principle is the foundation for creating highly specific and sensitive analytical tools for a wide array of small-molecule targets. rsc.org

The detection of metal ions is critical in environmental science and biology. Peptide-based fluorescent sensors have been developed for the selective detection of various metal ions, including toxic heavy metals like mercury (Hg²⁺) and essential biological ions like copper (Cu²⁺) and zinc (Zn²⁺). mdpi.comnih.govrsc.org The design of these sensors typically relies on specific amino acid residues, such as histidine or cysteine, which act as binding sites for the metal ion. researchgate.net

The integration of this compound into such a peptide sequence would provide the fluorescent reporting unit. Common mechanisms for ion sensing include:

Photoinduced Electron Transfer (PET): In the absence of the target ion, an electron-rich binding site can quench the anthracene fluorescence. Upon ion binding, this quenching is disrupted, leading to a "turn-on" signal. rsc.org

Fluorescence Resonance Energy Transfer (FRET): this compound can act as a donor fluorophore in a pair with an acceptor dye. Ion binding can induce a conformational change in the peptide, altering the distance between the donor and acceptor and thus changing the FRET efficiency. rsc.org

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the probe's structure, restricting vibrational modes that would otherwise quench fluorescence, leading to an enhanced signal. rsc.org

The table below summarizes the characteristics of representative peptide-based fluorescent sensors for ions, illustrating the principles upon which a this compound-based sensor could be designed.

Sensor/Probe Target Ion Sensing Mechanism Response Type Limit of Detection (LOD)
Dansyl-P5Hg²⁺ / Cu²⁺PETTurn-on (Hg²⁺), Turn-off (Cu²⁺)25.0 nM (Hg²⁺), 85.0 nM (Cu²⁺)
FITC-FY7Hg²⁺Fluorescence QuenchingTurn-offNot Specified
DSH SensorZn²⁺FRETRatiometric124 nM

This table showcases examples of peptide-based ion sensors to illustrate common design principles. mdpi.comnih.govrsc.org

Fluorescent probes are indispensable for visualizing cellular structures and processes in living cells. rsc.org Probes can be designed to accumulate in specific organelles like mitochondria or lysosomes based on their physicochemical properties. thermofisher.com For instance, cationic and lipophilic probes often target mitochondria due to the negative mitochondrial membrane potential, while weakly basic compounds accumulate in the acidic environment of lysosomes. thermofisher.com

The lipophilic nature of the anthracene group in this compound suggests it could facilitate the passage of probes across cell membranes. By incorporating this compound into peptides containing specific organelle-targeting sequences, researchers could create probes for imaging mitochondria, lysosomes, or other cellular compartments. rsc.orgnih.govplos.orgbiorxiv.org For example, a peptide containing this compound and a mitochondrial targeting sequence could be used to monitor mitochondrial dynamics. rsc.org The fluorescence of the anthracene would allow for real-time tracking of the organelle's location and morphology within the cell. dovepress.com

Development of Fluorescent Probes for Specific Analyte Detection

Role in Advanced Chromatographic Stationary Phases (Chiral Selectors)

The separation of enantiomers, or chiral resolution, is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological effects. eijppr.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for this purpose. phenomenex.com A CSP contains a single enantiomer of a chiral molecule (the chiral selector) that is immobilized on a support like silica (B1680970). eijppr.commerckmillipore.com

This compound, being a chiral amino acid, is a prime candidate for use as a chiral selector, particularly in a technique known as Chiral Ligand-Exchange Chromatography (CLEC). eijppr.come3s-conferences.orgmz-at.de

In CLEC, the chiral selector (an amino acid like L-9-Anthrylalanine) is coated or bonded to the stationary phase. A metal ion, typically Cu(II), is added to the mobile phase. e3s-conferences.orgscielo.br The chiral selector and the metal ion form a complex on the stationary phase. When a racemic mixture of another compound (the analyte) is passed through the column, its enantiomers can replace a solvent ligand and form transient ternary diastereomeric complexes with the selector-metal ion complex. nih.gov

The key interactions responsible for chiral recognition in this context include:

Coordinate Bonds: Formation of the ternary complex with the central Cu(II) ion. e3s-conferences.org

π-π Stacking: The large, planar anthracene group of 9-anthrylalanine offers a strong potential for π-π interactions with aromatic analytes.

Steric Hindrance: The bulky anthracene group creates a rigid, three-dimensional structure that leads to different steric fits for the two analyte enantiomers.

Hydrophobic Interactions: Interactions between the nonpolar parts of the analyte and the selector. scielo.br

One enantiomer of the analyte will form a more stable complex with the chiral selector and will therefore be retained on the column longer than the other, leading to their separation. scielo.brnih.gov While CSPs based on polysaccharide derivatives are common, amino acid-based ligand-exchange selectors are highly effective for resolving racemic amino acids, hydroxy acids, and other compounds with chelating groups. eijppr.commz-at.descielo.br

Chiral Separation Technique Chiral Selector Principle Key Interactions Typical Analytes
Chiral Ligand-Exchange Chromatography (CLEC)Formation of transient diastereomeric complexes with a metal ion (e.g., Cu²⁺) and a chiral ligand (e.g., L-9-Anthrylalanine). e3s-conferences.orgnih.govCoordination bonds, π-π stacking, steric repulsion, hydrophobic interactions. eijppr.comscielo.brAmino acids, hydroxy acids, peptides, and other molecules with chelating functional groups. mz-at.descielo.br
Polysaccharide-based CSPsEnantiomers fit differently into chiral grooves or cavities on the derivatized polysaccharide backbone. eijppr.commdpi.comHydrogen bonding, dipole-dipole interactions, π-π interactions, steric inclusion.Broad range of chiral compounds, including many pharmaceutical drugs. eijppr.comphenomenex.com

Integration into Biosensor Research Architectures

A biosensor is an analytical device that combines a biological recognition element with a transducer to produce a measurable signal in response to a target analyte. agilebiofoundry.orgmdpi.com Fluorescent biosensors, which report analyte concentration through changes in light emission, are particularly powerful for applications in living cells. nih.govmdpi.com

This compound, as an unnatural fluorescent amino acid, can be a key component in advanced biosensor designs. nih.gov It can be incorporated into proteins or peptides that serve as the recognition element. The anthracene moiety acts as the built-in fluorescent transducer.

Two major design strategies for integrating this compound into biosensors are:

Genetically Encoded Biosensors: Using genetic code expansion techniques, this compound can be incorporated at specific sites within a protein in living cells. nih.gov If the protein undergoes a conformational change upon binding its target, the local environment of the incorporated anthracene fluorophore changes, altering its fluorescence. This allows for real-time monitoring of analyte concentrations inside the cell. agilebiofoundry.org

Peptide-Based Synthetic Biosensors: this compound can be included in a chemically synthesized peptide designed to bind a specific target. The peptide could also contain a quencher molecule. In the "unbound" state, the peptide is flexible, and the quencher suppresses the anthracene fluorescence. Upon target binding, the peptide might adopt a rigid conformation that separates the fluorophore from the quencher, resulting in a "turn-on" fluorescent signal. nih.govbiorxiv.org

These biosensor architectures enable the detection of specific metabolites, proteins, or other biomolecules with high sensitivity and spatiotemporal resolution, providing critical insights into complex biological systems. agilebiofoundry.orgnih.gov

Novel Analytical Methodologies Utilizing Anthrylalanine Fluorescence

The intrinsic fluorescence of the anthryl group makes this compound a valuable tool in the development of advanced analytical and sensing technologies. Researchers have leveraged its photophysical properties to create novel methodologies for probing molecular structures and designing sensitive biosensors. These methods often rely on phenomena such as fluorescence quenching, exciton (B1674681) coupling, and Förster Resonance Energy Transfer (FRET) to transduce molecular events into detectable optical signals.

One area of research involves the conformational analysis of peptides. The spatial arrangement of the anthryl groups within a molecule can significantly influence its fluorescence spectrum. For instance, studies on cyclic dipeptides of 9-anthrylalanine have used a combination of spectroscopic techniques, including fluorescence, to elucidate their structure in solution. In one such study, the cyclic dipeptide of D-9-anthrylalanine was examined to understand its conformation. The notable absence of excimer emission in its fluorescence spectrum, combined with data from circular dichroism and NMR spectroscopy, pointed towards a specific unfolded-unfolded conformation for the side chains. oup.com

Research ApplicationCompound StudiedSpectroscopic Methods UsedKey Finding from Fluorescence Data
Conformational Analysis cyclo(D-9-anthrylalanine)2Fluorescence, ¹H NMR, Absorption, Circular DichroismNo excimer emission was observed, suggesting an unfolded-unfolded side-chain conformation. oup.com

Another sophisticated application is the site-specific incorporation of anthrylalanine into proteins to act as a fluorescent probe for biosensing. A notable study demonstrated this by incorporating 2-anthrylalanine at various positions within the protein streptavidin to detect its binding to biotin (B1667282). researchgate.netresearchgate.net When the anthryl group was excited directly, its fluorescence was not significantly affected by the binding of biotin. However, a more sensitive detection mechanism was engineered using FRET. By exciting nearby tryptophan residues, energy was transferred to the anthrylalanine. Upon biotin binding, a conformational change in the protein suppressed this energy transfer, leading to a marked decrease in the anthrylalanine's fluorescence intensity. researchgate.netresearchgate.net This FRET-based approach effectively turned the modified streptavidin into a biosensor, where biotin binding could be quantified by monitoring the change in fluorescence. researchgate.net

Biosensor SystemSensing MechanismAnalyteResult of Analyte Binding
Streptavidin with 2-anthrylalanine at position 120 Förster Resonance Energy Transfer (FRET) from Tryptophan to AnthrylalanineBiotinThe fluorescence intensity from the anthryl group markedly decreased due to the suppression of energy transfer. researchgate.netresearchgate.net

These examples highlight how the unique fluorescent properties of the anthrylalanine scaffold are harnessed to create powerful analytical tools for detailed molecular investigation and the development of highly specific biosensors.

Molecular Interactions and Recognition Studies

Principles of Molecular Recognition in Synthetic Systems

Molecular recognition is a fundamental process in chemistry and biology, governing interactions from enzyme-substrate binding to the formation of complex supramolecular assemblies. In synthetic systems, the principles of molecular recognition are centered on the concepts of complementarity in size, shape, and chemical properties between a host molecule and a guest molecule. The forces driving these interactions are non-covalent, including hydrogen bonding, electrostatic interactions, van der Waals forces, and solvophobic effects.

The design of synthetic receptors capable of molecular recognition often involves the strategic placement of functional groups that can engage in these non-covalent interactions with a target molecule. The rigidity or flexibility of the receptor's structure also plays a crucial role in its binding affinity and selectivity. The incorporation of signaling units, such as fluorophores, allows for the detection of binding events. In this context, the anthracene (B1667546) moiety of DL-9-Anthrylalanine is particularly valuable due to its inherent fluorescence, which can be modulated upon interaction with other molecules.

Host-Guest Chemistry Involving Anthrylalanine Derivatives

Host-guest chemistry focuses on the formation of well-defined complexes between a larger host molecule and a smaller guest. The anthracene group in anthrylalanine derivatives makes them attractive guests for various host systems, particularly those with electron-deficient cavities that can engage in π-π stacking interactions with the electron-rich anthracene ring.

Studies on related anthracene derivatives, such as 9-methylanthracene, have demonstrated their ability to form stable host-guest complexes. For instance, molecular receptors featuring cofacially disposed terpyridyl–palladium–ligand units have been shown to form 2:1 complexes with 9-methylanthracene. In such complexes, the anthracene guest can reside within a molecular cleft and also stack on the outer face of the receptor units, with interplanar separations of around 3.4 Å, indicative of π-π stacking. While thermodynamically stable, these complexes can also be kinetically labile, with the guest undergoing rapid exchange. Although specific studies on this compound as a guest are not widely documented, its structural similarity to other anthracene derivatives suggests it would participate in similar host-guest interactions, with the added dimension of stereoselectivity due to its chiral center.

Interactions with Biomimetic Systems and Model Membranes

Biomimetic systems and model membranes, such as lipid bilayers, are crucial for understanding how molecules interact with and affect biological cell membranes. The study of amino acid and peptide interactions with these systems provides insights into processes like protein folding at membrane interfaces and the mechanisms of membrane disruption.

While direct studies on the interaction of this compound with model membranes are limited, research on similar aromatic amino acids like phenylalanine offers valuable parallels. Phenylalanine has been shown to interact with and intercalate into lipid bilayers, forming hydrogen-bonded clusters that can perturb the membrane structure. These interactions can lead to a decrease in membrane packing density, an increase in fluidity, and enhanced water permeability. The specific interactions of phenylalanine are influenced by the lipid composition, with evidence suggesting an affinity for the carbonyl groups of the lipid molecules.

Given its larger hydrophobic anthracene group, this compound is expected to exhibit a stronger partitioning into the hydrophobic core of a lipid bilayer compared to phenylalanine. This interaction would likely be driven by the hydrophobic effect and could significantly alter the physical properties of the membrane, such as its thickness and fluidity. The amino acid moiety of this compound would likely position itself in the more polar headgroup region of the bilayer.

This compound in Ligand-Binding Studies (in vitro/model systems)

In vitro ligand-binding assays are essential tools for characterizing the affinity and kinetics of interactions between molecules, such as a ligand and a receptor. A variety of techniques are available, each with its own advantages and limitations. These methods include label-free approaches like Isothermal Titration Calorimetry (ITC), which measures the heat change upon binding, and methods that utilize labels, such as radioligand binding assays or fluorescence-based assays.

The intrinsic fluorescence of the anthracene group in this compound makes it a prime candidate for use in fluorescence-based ligand-binding assays. Changes in the fluorescence intensity, lifetime, or polarization of the anthryl moiety upon binding to a receptor or other molecule can be used to quantify the binding parameters. This eliminates the need for extrinsic fluorescent labels, which can sometimes perturb the interaction being studied.

While specific applications of this compound in published in vitro ligand-binding studies are not prevalent, its properties are well-suited for such experiments. For example, it could be used as a fluorescent probe to study the binding pockets of proteins or to screen for molecules that bind to a particular receptor.

In Vitro Ligand-Binding Assay Techniques Principle Information Obtained Suitability for this compound
Isothermal Titration Calorimetry (ITC)Measures heat released or absorbed during a binding event.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).High suitability as it is a label-free method.
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surface.Binding kinetics (kon, koff) and affinity (Kd).High suitability as it is a label-free method.
Fluorescence SpectroscopyMeasures changes in fluorescence properties upon binding.Binding affinity (Kd) and conformational changes.Excellent suitability due to the intrinsic fluorescence of the anthracene group.
Radioligand Binding AssayUses a radioactively labeled ligand to quantify binding to a receptor.Binding affinity (Kd) and receptor density (Bmax).Less ideal as it would require radiosynthesis of this compound.

Design of Anthrylalanine-Based Receptors for Molecular Discrimination

The unique structure of this compound makes it a valuable building block for the design of synthetic receptors aimed at molecular discrimination, particularly chiral recognition. The combination of a chiral center, an amino acid backbone for potential hydrogen bonding, and a large aromatic surface for π-π stacking and hydrophobic interactions provides multiple points of interaction that can be exploited for selective binding.

The design of receptors for amino acids often involves creating a binding pocket with complementary functional groups. For instance, receptors for phenylalanine have been developed using molecularly imprinted polymers (MIPs). In this technique, a polymer network is formed around a template molecule (e.g., L-phenylalanine). After removal of the template, the polymer contains cavities that are shaped to selectively rebind the target molecule. Such sensors have demonstrated the ability to discriminate between enantiomers, for example, showing a preferential response to L-phenylalanine over D-phenylalanine.

Incorporating this compound into such receptor designs could offer several advantages. The anthracene group can serve as a rigid structural element, helping to define the shape of the binding cavity. Furthermore, its fluorescence can be used as a signaling mechanism. For example, the binding of a guest molecule into a receptor containing an anthrylalanine unit could lead to a change in the fluorescence emission (e.g., quenching or enhancement), providing a direct readout of the recognition event. This principle is the basis for the development of fluorescent chemosensors.

Studies on chiral recognition using other amino acids as templates in metal-organic frameworks (MOFs) have also shown success. An L-phenylalanine-based MOF, for example, has been used to study the chiral recognition mechanism for alanine (B10760859) and leucine. This suggests that a similar approach using this compound could lead to materials capable of enantioselective recognition of various chiral molecules.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT) on Anthrylalanine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for investigating the electronic properties of molecules like DL-9-Anthrylalanine. nih.govscispace.comaps.org DFT methods are widely used to calculate the ground-state electronic structure, optimized geometry, and other molecular properties with a favorable balance of accuracy and computational cost. researchgate.netscielo.br For studying excited-state properties, such as light absorption and emission, which are central to the functionality of a fluorophore, TD-DFT is the method of choice. scm.comnih.govmdpi.com

While comprehensive studies focusing exclusively on this compound are emerging, the methodologies are well-established through investigations of structurally related compounds, such as 9-anthraldehyde (B167246) and other polycyclic aromatic systems. researchgate.netresearchgate.net These calculations typically involve selecting an appropriate functional (e.g., B3LYP, CAM-B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), aug-cc-pVTZ) to solve the approximate Kohn-Sham equations for the molecule. scielo.brnih.govmdpi.comresearchgate.net The choice of functional is critical, especially for accurately predicting charge-transfer states and spectroscopic properties. nih.govmdpi.com

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy and spatial distribution of these orbitals are key to understanding the molecule's reactivity, stability, and photophysical characteristics. sapub.org DFT calculations are routinely used to compute the energies and visualize the shapes of these orbitals. scispace.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene (B1667546) ring, which has a delocalized π-electron system. The LUMO is also anticipated to be distributed across the anthracene moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally corresponds to easier electronic excitation, resulting in absorption of longer-wavelength light. researchgate.nettaylorandfrancis.com

The alanine (B10760859) side chain, being an electron-donating group, can influence the energy levels of the FMOs. gla.ac.uk This substituent effect can be systematically studied using computational methods to tune the electronic and optical properties. gla.ac.uk Analysis using techniques like Natural Bond Orbital (NBO) can further elucidate intramolecular charge transfer interactions and the stability of the molecule. researchgate.net The concept of Frontier Effective-for-Reaction Molecular Orbitals (FERMO) can also be applied to provide a more nuanced understanding of reactivity beyond the standard HOMO-LUMO model. sapub.org

Table 1: Representative Data from DFT Calculations on Aromatic Molecules

ParameterDescriptionTypical Calculated Value (Arbitrary Units)Significance for this compound
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8 eVIndicates the electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO4.3 eVCorrelates with the energy of the lowest electronic transition (absorption).
Dipole Moment (μ)Measure of the net molecular polarity2.5 DebyeInfluences solubility and intermolecular interactions.

Note: The values in this table are illustrative, based on typical results for similar aromatic molecules, and serve to represent the type of data generated from DFT calculations.

TD-DFT is a powerful tool for predicting the UV-Visible absorption spectra of fluorescent molecules. scm.comchemisgroup.us By calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, a theoretical absorption spectrum can be generated. mdpi.comresearchgate.net These predicted spectra can be compared with experimental results to assign electronic transitions and understand their nature (e.g., π→π* transitions localized on the anthracene ring).

For this compound, TD-DFT calculations would predict a strong absorption band corresponding to the S0 → S1 transition, which is responsible for its characteristic fluorescence. The calculations can also predict how the absorption wavelength (λmax) is affected by the solvent environment, often modeled using a Polarizable Continuum Model (PCM). mdpi.com Researchers have successfully used TD-DFT to predict the spectroscopic properties of various organic dyes, porphyrins, and other complex systems, validating its utility for molecules like anthrylalanine. nih.govresearchgate.netchemisgroup.us

Table 2: Example of TD-DFT Predicted Spectroscopic Data

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S0 → S13.353700.15HOMO → LUMO (95%)
S0 → S23.873200.08HOMO-1 → LUMO (78%)
S0 → S34.772601.20HOMO → LUMO+1 (85%)

Note: This table presents hypothetical TD-DFT results for this compound to illustrate the typical output of such calculations. The data is based on findings for analogous aromatic systems.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insight into electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of molecules over time. mpg.demdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to explore the potential energy surface and identify stable and transient conformations. frontiersin.org This is particularly important for a flexible molecule like this compound, where the orientation of the bulky anthracene group relative to the amino acid backbone can significantly impact its interactions and photophysical properties.

By simulating the molecule in different environments (e.g., in a vacuum, in water, or embedded in a lipid bilayer), one can understand its conformational landscape. conicet.gov.arnih.gov For instance, MD simulations on an anthryl-alanine-substituted peptide (AA-RP-1) have shown how the peptide adapts its conformation to different micelle environments. researchgate.net Similar simulations for this compound would reveal the preferred dihedral angles (phi, psi, and chi angles) and how these are influenced by solvent interactions. The results of these simulations can provide a dynamic picture that complements the static view from crystal structures or energy-minimized DFT geometries. acs.orgnih.govelifesciences.org

Modeling of Anthrylalanine-Based Probes and Complexes

The fluorescent nature of the anthracene moiety makes this compound an attractive building block for creating fluorescent probes and biosensors. ethz.chrsc.org Computational modeling plays a crucial role in the design and understanding of these probes. Techniques like molecular docking and MD simulations can be used to model how an anthrylalanine-containing peptide or ligand binds to a target protein or nucleic acid. frontiersin.orgbiorxiv.org

For example, if this compound is incorporated into a peptide designed to bind to a specific enzyme active site, computational models can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govmdpi.com Furthermore, these models can predict how the fluorescence of the anthracene group might change upon binding, for instance, due to changes in the local environment's polarity or conformational restriction, which is the basis for its function as a sensor. elifesciences.orgnih.gov

Machine Learning and AI Applications in Photophysical Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for accelerating materials discovery and property prediction. chemrxiv.orgnih.govresearchgate.net For fluorescent molecules, ML models can be trained on large datasets of known fluorophores to predict photophysical properties like absorption/emission wavelengths, quantum yields, and fluorescence lifetimes with high accuracy and at a fraction of the cost of high-level quantum chemical calculations. nih.govarxiv.orgresearchgate.net

A typical workflow involves generating a set of molecular descriptors (features) for each molecule in a database. mdpi.com These descriptors can encode structural, electronic, or topological information. An ML algorithm, such as a random forest or a neural network, is then trained to learn the relationship between these descriptors and the target property. mdpi.commdpi.com While specific ML studies on anthrylalanine are not yet prevalent, the general frameworks developed for organic dyes are directly applicable. chemrxiv.orgresearchgate.net Such models could be used to rapidly screen virtual libraries of novel anthrylalanine derivatives to identify candidates with desired optical properties (e.g., red-shifted emission, high quantum yield) for specific imaging applications.

Computational Design of Novel Anthrylalanine Derivatives

Building upon the insights from quantum chemistry, MD simulations, and ML models, researchers can engage in the computational design of novel derivatives of this compound with tailored properties. archdaily.comarxiv.orgcmu.edu This rational design process allows for the in-silico creation and evaluation of new molecules before undertaking costly and time-consuming synthesis. mdpi.comnih.gov

For example, by systematically adding different electron-donating or electron-withdrawing groups to the anthracene ring, one can use DFT and TD-DFT calculations to predict the effect on the HOMO-LUMO gap and the emission wavelength. gla.ac.ukmdpi.com This allows for the fine-tuning of the color of the fluorescence. Similarly, the alanine portion can be modified to alter its binding specificity or cellular localization. Computational design can guide the creation of anthrylalanine-based probes with improved sensitivity, specificity for biological targets, or enhanced cell permeability, opening up new avenues for its application in molecular imaging and diagnostics.

Emerging Research Directions and Future Prospects

DL-9-Anthrylalanine in Supramolecular Chemistry Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of this compound. The large, planar, and aromatic nature of the anthracene (B1667546) group predisposes it to engage in significant π-π stacking interactions, a key driving force in the self-assembly of molecules. uark.eduupc.edu This intrinsic property, combined with the hydrogen-bonding capabilities of the amino acid backbone, suggests that this compound can be a powerful building block for the construction of well-defined supramolecular architectures.

Research on other amino acids modified with large aromatic groups has demonstrated their ability to self-assemble into complex structures like hydrogels, nanofibers, and nanotubes. researchgate.netresearchgate.netljmu.ac.uk For instance, amino acids with N-terminal anthracene modifications have been shown to form supramolecular hydrogels. researchgate.netresearchgate.net These assemblies are often responsive to external stimuli, such as light, which can induce photodimerization of the anthracene units and lead to the disassembly of the hydrogel. researchgate.netresearchgate.net This light-responsive behavior is a key area of interest for creating "smart" materials.

The self-assembly of this compound is expected to be influenced by factors such as solvent polarity, pH, and temperature, which can modulate the strength of the non-covalent interactions. The interplay between the hydrophobic interactions of the anthracene rings and the hydrophilic interactions of the amino acid termini will be crucial in determining the final morphology of the assembled structures. Future research in this area will likely focus on controlling the self-assembly process to create novel materials with tailored properties for applications in areas like tissue engineering and drug delivery.

Table 1: Key Intermolecular Interactions in this compound Supramolecular Assembly
Interaction TypeParticipating GroupsSignificance in Self-Assembly
π-π StackingAnthracene RingsMajor driving force for aggregation and stabilization of the assembly.
Hydrogen BondingAmino and Carboxyl GroupsProvides directionality and strength to the supramolecular structure.
Hydrophobic InteractionsAnthracene RingsPromotes aggregation in aqueous environments.
Van der Waals ForcesEntire MoleculeContribute to the overall stability of the assembled structure.

Potential in Advanced Materials Science (e.g., organic electronics research)

The anthracene core of this compound is a well-known organic semiconductor, making this amino acid a promising candidate for applications in advanced materials science, particularly in the realm of organic electronics. Anthracene and its derivatives have been extensively investigated for their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.netresearchgate.net The ability of anthracene to transport charge carriers (holes and electrons) through its π-conjugated system is central to these applications.

Incorporating the anthracene moiety into an amino acid framework offers the potential to create novel, biocompatible, and self-assembling electronic materials. The amino acid portion can introduce specific recognition and self-assembly properties, allowing for the bottom-up fabrication of ordered nanostructures with desirable electronic properties. For instance, the controlled self-assembly of this compound could lead to the formation of nanowires or thin films with aligned anthracene units, which would be beneficial for efficient charge transport. researchgate.net

The development of solution-processable organic semiconductors is a key goal in organic electronics, as it enables low-cost and large-area fabrication of devices. The solubility and processing characteristics of this compound could be tuned by modifying the amino acid backbone or by forming co-assemblies with other molecules. Future research will likely explore the synthesis of polymers and oligomers of this compound to enhance its electronic properties and processability for use in flexible and wearable electronic devices. sigmaaldrich.com

Development of Multi-Modal Research Probes Incorporating Anthrylalanine

The intrinsic fluorescence of the anthracene group in this compound makes it a natural candidate for the development of fluorescent molecular probes. nih.gov The emission properties of anthracene are sensitive to its local environment, which can be exploited to probe biological systems. upenn.edu The development of multi-modal probes, which combine two or more imaging modalities, is a rapidly growing area of research that aims to provide more comprehensive and accurate diagnostic information. nih.govnih.gov

This compound could serve as a versatile scaffold for the construction of multi-modal probes. For example, the amino acid backbone can be readily functionalized with other imaging agents, such as radioactive isotopes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or with paramagnetic metal ions for magnetic resonance imaging (MRI). This would result in a single molecule that can be detected by multiple imaging techniques, providing complementary information about its localization and biological activity.

The development of "smart" probes that can be activated by specific biological events is another exciting research direction. The fluorescence of the anthrylalanine moiety could potentially be quenched or enhanced upon binding to a specific target molecule or in response to changes in the local environment, such as pH or enzyme activity. This would allow for the specific visualization of biological processes in real-time. Future work in this area will focus on the rational design and synthesis of novel anthrylalanine-based probes with tailored properties for specific biomedical applications. semanticscholar.orgresearchgate.netbiorxiv.org

Future Methodological Advancements in Anthrylalanine-Based Research

Advancements in synthetic chemistry and analytical techniques will be crucial for unlocking the full potential of this compound. The development of more efficient and scalable synthetic routes will be necessary to make this compound more accessible to the broader scientific community. Furthermore, the ability to precisely control the stereochemistry of this compound will be important for understanding its biological activity and for its application in chiral recognition and catalysis.

In terms of analytical methods, advanced spectroscopic and microscopic techniques will be essential for characterizing the self-assembled structures of this compound and for studying its interactions with biological systems. Techniques such as fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) can provide detailed information about the local environment and conformational changes of anthrylalanine-containing peptides and proteins.

Looking forward, the integration of computational modeling and experimental studies will likely play a significant role in advancing anthrylalanine-based research. Molecular dynamics simulations can provide insights into the self-assembly process and help in the rational design of new materials and probes with desired properties. The synergy between synthesis, characterization, and theory will undoubtedly lead to new discoveries and applications for this unique and versatile chemical compound.

Q & A

Q. How should researchers contextualize unexpected findings (e.g., non-linear dose responses) in this compound studies?

  • Methodological Answer :
  • Hypothesis Generation : Use abductive reasoning to propose mechanisms (e.g., receptor dimerization at high concentrations).
  • Follow-Up Experiments : Design orthogonal assays (e.g., SPR for binding kinetics, TEM for aggregate formation).
  • Reporting Standards : Clearly distinguish primary vs. exploratory findings in discussion sections, referencing CONSORT-like frameworks .

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